molecular formula C4H9NO B1583216 N-ethyl-N-methylformamide CAS No. 28860-25-5

N-ethyl-N-methylformamide

Cat. No. B1583216
CAS RN: 28860-25-5
M. Wt: 87.12 g/mol
InChI Key: FJLHLDBEZKTSOK-UHFFFAOYSA-N
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Description

N-ethyl-N-methylformamide is an organic compound with the molecular formula C4H9NO . It is a derivative of formamide and is widely employed as an organic solvent . The molecule contains C=O and N-H groups, so it can act as a proton donor and acceptor .


Synthesis Analysis

N-ethyl-N-methylformamide can be synthesized by the carbonylation reaction of methylamine . More details about its synthesis can be found in various technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of N-ethyl-N-methylformamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 87.120 Da . More details about its molecular structure can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

N-ethyl-N-methylformamide is a liquid at room temperature . It has a molecular weight of 87.12 . More details about its physical and chemical properties can be found in the Sigma-Aldrich catalog .

Scientific Research Applications

Antitumor Activity and Metabolism

  • N-ethyl-N-methylformamide (NEMF) has been studied in the context of its antitumor activities. While N-methylformamide exhibits significant activity against various murine tumors, N-ethylformamide (a closely related compound to NEMF) shows no significant activity in vivo or in vitro against certain tumors. This indicates a specificity in the antitumor properties of these formamides (Gescher et al., 1982).

Mechanism of Hepatotoxicity

  • Research on N-methylformamide, closely related to NEMF, reveals its hepatotoxic properties. The study examines its effects on calcium sequestration in hepatic microsomes and mitochondria. This type of research helps in understanding the toxicological aspects of related compounds like NEMF (Whitby et al., 1984).

Metabolic Studies

  • The metabolism of N-methylformamide in various species, including humans, provides insights into the metabolic pathways and potential toxicities of related compounds like NEMF. This understanding is crucial for assessing the safety profile of NEMF in various applications (Kestell et al., 1986).

Conformational Studies

  • Conformational studies of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide have been conducted to understand their structural properties. These studies are important for elucidating how the structure of these compounds affects their biological activity and interactions (Silva & Srivastava, 2004).

Therapeutic Monitoring Assays

  • For compounds like NEMF, therapeutic monitoring assays are crucial. Studies on N-methylformamide, which shares structural similarities with NEMF, have developed methods for monitoring its levels in biological fluids. This is vital for ensuring safety and efficacy in therapeutic applications (Griffiths et al., 1983).

Spectroscopic and Densitometric Investigations

  • Spectroscopic and densitometric investigations of N-substituted amides, including N-methylformamide and N-ethylformamide, provide valuable data on their interactions with other chemicals. This information can be extrapolated to understand how NEMF might interact in various environments (Jovic et al., 2014).

Embryotoxicity Studies

  • Embryotoxicity studies on amide-type solvents, including N-methylformamide, shed light on their potential developmental effects. Such research is crucial for evaluating the safety of NEMF in contexts where exposure during development might occur (Stula & Krauss, 1977).

Astronomical Research

  • In a unique application, N-methylformamide has been examined in the context of interstellar chemistry. Understanding its formation and abundance in space provides insights into the chemical processes beyond Earth, which could be relevant for NEMF studies in astrobiology (Belloche et al., 2017).

Comparative Metabolism in Rodents and Humans

  • Studies comparing the metabolism of DMF and its metabolites in humans and rodents provide insights into the metabolic fate of related compounds like NEMF. This information is key in assessing the potential risks and therapeutic benefits of NEMF in human applications (Mráz et al., 1989).

Phase I Clinical Trials

  • Phase I clinical trials of N-methylformamide, related to NEMF, provide a basis for understanding its pharmacokinetics, toxicity profile, and potential therapeutic applications. These studies are critical for guiding the development of NEMF in clinical settings (Ettinger et al., 1985).

Safety And Hazards

N-ethyl-N-methylformamide is associated with several safety hazards. It is classified as a flammable liquid and vapor. It may cause serious eye irritation and respiratory irritation. It may also cause drowsiness or dizziness .

Future Directions

N-ethyl-N-methylformamide, like other formamides, has the potential to be used in a variety of chemical syntheses . Future research may focus on exploring new reactions involving this compound and developing more efficient synthesis methods .

properties

IUPAC Name

N-ethyl-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-5(2)4-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLHLDBEZKTSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325638
Record name N-ethyl-N-methylformamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methylformamide

CAS RN

28860-25-5
Record name N-Ethyl-N-methylformamide
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Record name N-Ethyl-N-methylformamide
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Record name 28860-25-5
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Record name N-ethyl-N-methylformamide
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Record name N-ethyl-N-methylformamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
JBP da Silva, RM Srivastava - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
The stabilities of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide in their syn and anti forms have been calculated using HF/6-311++G**, MP2(FC)/6-311++G**//HF/6-311++G…
Number of citations: 1 www.sciencedirect.com
JG Hamilton, KJ Ivin, LC Kuan-Essig, P Watt - Macromolecules, 1976 - ACS Publications
… We reported that in the 13C¡1H¡ NMR spectrum of Nethyl-N-methylformamide the intensity pattern of the four NC lines was not of the back-to-back type. A further experiment using gated …
Number of citations: 4 pubs.acs.org
AN Taha, SM Neugebauer-Crawford… - The Journal of Physical …, 2000 - ACS Publications
Kinetic parameters and conformational equilibrium constants characterizing the internal rotation in gaseous N-ethyl, N-methylthioformamide (EMSF), N-ethyl, N-methylthioacetamide (…
Number of citations: 13 pubs.acs.org
J Demaison - Asymmetric Top Molecules. Part 2, 2011 - Springer
$${\mathop {\rm H}\nolimits} _ {{\mathop {\rm corr}\nolimits}}=-\Delta _ {EKJ} J_Z {\mathop {\rm J}\nolimits}^ 2-\Delta _ {EKK} J_ {Z^ 3}-\Delta _ {EKX}\left [{J_ {Z,}\left ({J_ {x^ 2}-J_ {y^ 2}}\…
Number of citations: 2 link.springer.com
KJ Ivin, LC Kuan-Essig, ED Lillie, P Watt - Polymer, 1976 - Elsevier
… It should be noted that eta - as for NCH3 in N-ethyl-N-methylformamide was originally … -lattice relaxation times in N-isopropyl-Nn-propylformamide and N-ethyl-N-methylformamide …
Number of citations: 25 www.sciencedirect.com
LA LaPlanche, MT Rogers - Journal of the American Chemical …, 1963 - ACS Publications
The nuclear magnetic resonance(nmr) spectra of a series of unsymmetrically,-disubstituted amides have been studied and the peaks have been assigned in each case to the two …
Number of citations: 221 pubs.acs.org
HG Bonacorso, MSB Caro, N Zanatta… - Magnetic resonance …, 1993 - Wiley Online Library
The barriers to rotation about the C(O)N bond for 13 α‐alkyl‐ and α‐halo‐substituted N‐theyl‐N‐methylamides were determined by 1 H NMR spectroscopy at coalescence temperature…
AN Taha, SM Neugebauer Crawford… - The Journal of Physical …, 1998 - ACS Publications
… larger for MPF compared to those for N-ethyl-N-methylformamide. This is the first time both N… Previous studies of gaseous N-ethyl-N-methylformamide 14 and N,N-dimethylformamide 24 …
Number of citations: 15 pubs.acs.org
HG Bonacorso, MSB Caro, N Zanatta… - Spectroscopy …, 1992 - Taylor & Francis
Carbon-13 NMR chemical shifts of a series of (E)- and (Z)-N-ethyl-N-methylamides [RC(O)NEtMe, R=H, Me, Et, i-Pr, t-Bu, CF 3 , ClCH 2 , Cl 2 CH, Cl 3 C, BrCH 2 , Br 2 CH, Br 3 C and …
Number of citations: 1 www.tandfonline.com
JG Hamilton, KJ Ivin, LC Kuan-Essig, P Watt - Macromolecules, 1976 - ACS Publications
Isotactic and atacticpoly (IV-formylpropylenimine)’s were prepared by the polymerization of L-and DL-4-methy]-2-oxazoline, respectively, using dimethyl sulfate as initiator. The tacticity …
Number of citations: 25 pubs.acs.org

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